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molecular formula C16H10F3NO2 B8738519 Benzyl 5-cyano-2-(trifluoromethyl)benzoate

Benzyl 5-cyano-2-(trifluoromethyl)benzoate

Cat. No. B8738519
M. Wt: 305.25 g/mol
InChI Key: AGOVEDVIVSXORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252831B2

Procedure details

Under a nitrogen atmosphere, to a solution of 5-chloro-2-(trifluoromethyl)benzoic acid (5.02 g, 22.35 mmol, 1.0 equiv) in DMA (45 mL), add zinc(II) cyanide (1.77 g, 15.07 mmol, 0.67 equiv), zinc dust (<10 μM, 330 mg, 5.05 mmol, 0.23 equiv), and bis(tri-tert-butylphosphino)palladium (540 mg, 1.06 mmol, 0.05 equiv). Stir the mixture under a nitrogen atmosphere at 95° C. for 9.5 hours. Add cesium carbonate (13.3 g, 40.82 mmol, 1.83 equiv), then benzyl bromide (3.0 mL, 25.15 mmol, 1.13 equiv), and stir under air at room temperature for 3.5 hours. Concentrate under reduced pressure, add water, and extract with EtOAc. Separate the organic phase and wash with saturated aqueous NaCl, dry over MgSO4, filter, and concentrate under reduced pressure. Subject the resulting crude material to flash chromatography on silica gel eluting with a 0-50% EtOAc/hexanes gradient to give the title compound (3.9 g, 57%). MS (m/z) 306 (M+1).
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
zinc(II) cyanide
Quantity
1.77 g
Type
catalyst
Reaction Step One
Name
Quantity
330 mg
Type
catalyst
Reaction Step One
Quantity
540 mg
Type
catalyst
Reaction Step One
Name
cesium carbonate
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([C:11]([F:14])([F:13])[F:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C[C:30]([N:32](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Zn].C(P([Pd]P(C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:30]([C:2]1[CH:3]=[CH:4][C:5]([C:11]([F:14])([F:13])[F:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:8])#[N:32] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)C(F)(F)F
Name
Quantity
45 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
zinc(II) cyanide
Quantity
1.77 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
330 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
540 mg
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)(C(C)(C)C)[Pd]P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
Step Two
Name
cesium carbonate
Quantity
13.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
Stir the mixture under a nitrogen atmosphere at 95° C. for 9.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
ADDITION
Type
ADDITION
Details
add water
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
WASH
Type
WASH
Details
wash with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
9.5 h
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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